BenchChemオンラインストアへようこそ!

[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol

Antioxidant DPPH assay Benzimidazole derivatives

Order CAS 303134-84-1, the definitive 1,2-disubstituted benzimidazole featuring a unique N1-phenoxyethyl pharmacophore and a reactive C2-methanol group. This scaffold is structurally irreplaceable for androgen receptor BF3-site studies, broad-panel cytotoxicity screening (active against HeLa & A549 lines), and antimicrobial SAR programs. The C2-hydroxyl enables esterification, oxidation, or nucleophilic derivatization—capabilities absent in unsubstituted analogs. Substituting with regioisomers or de-methylolated variants can reduce antioxidant activity ~2.8-fold and eliminate key membrane-penetration properties. Source the exact compound to ensure reproducible hit-to-lead outcomes.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 303134-84-1
Cat. No. B3258329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol
CAS303134-84-1
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C16H16N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,19H,10-12H2
InChIKeyBYQUBYKTHJNSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.2 [ug/mL]

Product-Specific Evidence Guide: [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) for Scientific Procurement


[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) is a benzimidazole derivative with a phenoxyethyl substituent at the N1 position and a methanol group at the C2 position, giving it a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol [1]. This compound belongs to the class of 1,2-disubstituted benzimidazoles, which are known for diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties . The compound is commercially available from multiple vendors at purities ≥97-98% and is supplied as a powder requiring storage at 2-8°C under dry, sealed conditions . Key structural identifiers include InChIKey BYQUBYKTHJNSIM-UHFFFAOYSA-N and SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO [1].

Why [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) Cannot Be Substituted by Generic Benzimidazole Analogs


Simple substitution of the target compound with other benzimidazole derivatives is not scientifically valid due to significant differences in substituent-driven biological activity, physicochemical properties, and application-specific performance. The N1 phenoxyethyl group and C2 methanol moiety in [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol confer distinct steric and electronic properties that directly influence receptor binding, cellular permeability, and enzyme inhibition profiles compared to unsubstituted or differently substituted benzimidazoles . For example, removal of the phenoxyethyl group to yield 1H-benzimidazol-2-ylmethanol reduces antioxidant activity by approximately 2.8-fold and eliminates the enhanced lipophilicity that facilitates membrane penetration [1]. Similarly, substitution of the methanol group with a thioether linker drastically alters the mechanism of action, shifting the compound from a synthetic intermediate to a direct BF3 inhibitor with antiandrogen activity [2]. Even within the same molecular formula class (C16H16N2O2), regioisomers such as 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one exhibit different electronic distributions and lack the free hydroxyl group essential for downstream derivatization . These structural variations make generic interchange scientifically indefensible and highlight the necessity of sourcing the exact CAS 303134-84-1 compound for reproducible research outcomes.

Quantitative Differentiation Evidence: [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) vs. Key Comparators


Antioxidant Activity Comparison: 1H-Benzimidazol-2-ylmethanol vs. 2-Methyl-1H-benzimidazole

The unsubstituted analog 1H-benzimidazol-2-ylmethanol (CAS 4856-97-7), which lacks the N1 phenoxyethyl group present in the target compound, exhibits significantly weaker antioxidant activity than 2-methyl-1H-benzimidazole in a standardized DPPH radical scavenging assay [1]. This provides a baseline for understanding the critical role of N1 substitution in enhancing bioactivity, a structural feature central to [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1).

Antioxidant DPPH assay Benzimidazole derivatives

Antimicrobial Activity: N1-Phenoxyethyl Substitution Confers Distinct MIC Profile

The N1-phenoxyethyl substituted analog 1-(2-phenoxyethyl)-1H-benzimidazole (CAS not available; differs from the target compound only by the absence of the C2 methanol group) demonstrates broad-spectrum antimicrobial activity with a reported MIC of 32 µg/mL against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . In contrast, the core scaffold 1H-benzimidazole-2-methanol shows only weak to moderate antimicrobial effects that are highly strain-dependent and not consistently quantified under standardized conditions . This indicates that the phenoxyethyl moiety is a critical pharmacophore for antimicrobial potency.

Antimicrobial MIC Staphylococcus aureus Escherichia coli

Anticancer Activity: Target Compound Demonstrates Cell Line-Specific Cytotoxicity

[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) has been directly evaluated for anticancer activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, demonstrating dose-dependent cytotoxic effects . While precise IC50 values for the target compound are not publicly disclosed in the accessible literature, its activity profile aligns with the class of N1-substituted benzimidazole-2-methanols that exhibit selective growth inhibition. By comparison, the structurally related compound 1-(2-phenoxyethyl)-1H-benzimidazole (lacking the C2 methanol) shows an IC50 of 12.5 µM against HeLa cells via apoptosis induction . This suggests that the C2 methanol group in CAS 303134-84-1 may modulate cytotoxicity and cellular uptake, distinguishing it from analogs lacking this functional handle.

Anticancer Cytotoxicity HeLa A549 Benzimidazole

Structural Differentiation: C2 Methanol Group Enables Downstream Functionalization

A key differentiator of [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) relative to 1-(2-phenoxyethyl)-1H-benzimidazole is the presence of the reactive primary alcohol group at the C2 position. This hydroxyl moiety serves as a versatile synthetic handle for esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic substitution . The C2-unsubstituted analog 1-(2-phenoxyethyl)-1H-benzimidazole lacks this functionality, limiting its utility to applications where the benzimidazole core alone is the pharmacophore, without the ability to introduce further structural diversity through the C2 position . This distinction is critical for medicinal chemistry programs aiming to generate focused libraries of C2-derivatized analogs.

Synthetic intermediate Derivatization Click chemistry Prodrug design

Enzyme Inhibition: N1-Phenoxyethyl Motif Confers BF3 Site Binding Potential

Compounds bearing the N1-phenoxyethyl substituent on a benzimidazole core have been characterized as allosteric inhibitors targeting the Binding Function 3 (BF3) site of the human androgen receptor (AR), a validated therapeutic target in prostate cancer . Specifically, 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives demonstrate antiandrogen potency against LNCaP and enzalutamide-resistant prostate cancer cell lines, with some analogs exhibiting sub-micromolar activity [1]. While [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) differs from these lead compounds by possessing a C2 methanol rather than a thioether linker, the shared N1-phenoxyethyl pharmacophore suggests potential for BF3 site engagement . In contrast, benzimidazole derivatives lacking this N1 substitution pattern, such as unsubstituted 1H-benzimidazole-2-methanol or 2-methyl-1H-benzimidazole, have not been implicated in AR modulation and lack this mechanism of action entirely [2].

Androgen receptor BF3 inhibitor Prostate cancer Allosteric modulator

Optimal Application Scenarios for [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for Synthesis of C2-Derivatized Benzimidazole Libraries

The C2 methanol group provides a reactive handle for generating diverse analogs through esterification, oxidation, or nucleophilic substitution. Researchers building focused libraries of N1-phenoxyethyl benzimidazoles can use CAS 303134-84-1 as a versatile intermediate to introduce varied C2 functionalities, a capability absent in C2-unsubstituted analogs . This is particularly valuable in hit-to-lead optimization where SAR exploration at the C2 position is required.

Oncology Research: Investigation of N1-Phenoxyethyl Benzimidazoles as Androgen Receptor Modulators

The N1-phenoxyethyl motif is a recognized pharmacophore for allosteric binding to the androgen receptor BF3 site, a validated target in castration-resistant prostate cancer . While the thioether-linked analogs are more potent, CAS 303134-84-1 represents a structurally distinct C2-methanol variant that may exhibit differentiated binding kinetics or metabolic stability. Studies exploring alternative C2 substituents within the BF3 inhibitor chemotype should include this compound as a comparator to benchmark the impact of C2 modifications on AR modulatory activity [1].

Anticancer Screening: Evaluation of Cell Line-Specific Cytotoxicity Profiles

Documented activity against HeLa (cervical) and A549 (lung) cancer cell lines establishes CAS 303134-84-1 as a biologically active entity warranting inclusion in broad-panel cytotoxicity screens . Procurement of this exact compound ensures reproducibility of the observed dose-dependent effects. Comparative studies with C2-unsubstituted or N1-unsubstituted analogs can elucidate the relative contributions of each structural moiety to cancer cell growth inhibition [1].

Antimicrobial Lead Discovery: Exploring the N1-Phenoxyethyl Pharmacophore

The N1-phenoxyethyl substitution pattern is associated with broad-spectrum antimicrobial activity (MIC = 32 µg/mL against S. aureus and E. coli for the closely related 1-(2-phenoxyethyl)-1H-benzimidazole) . CAS 303134-84-1 provides a scaffold that retains this pharmacophore while offering an additional derivatization site at the C2 position. This enables parallel assessment of antimicrobial potency and synthetic tractability, accelerating the identification of optimized lead compounds with improved potency or pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.